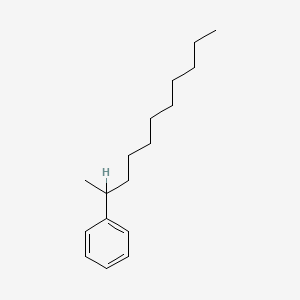

Benzene, (1-methyldecyl)-

Description

Contextualization within Alkylbenzene Chemistry and its Research Significance

Benzene (B151609), (1-methyldecyl)- is a member of the linear alkylbenzene (LAB) family, a group of organic compounds with the general formula C₆H₅CₙH₂ₙ₊₁. wikipedia.org These compounds are of immense industrial importance, primarily serving as intermediates in the manufacturing of linear alkylbenzene sulfonates (LAS), which are the most common anionic surfactants used in detergents and cleaning products. nih.govechem-eg.comalfa-chemistry.com The research significance of LABs stems from their widespread application and environmental presence.

Since the 1960s, LABs have been the dominant precursor for biodegradable detergents, having replaced the formerly used tetrapropylene-based alkylbenzenes (TABs) which were highly branched and exhibited poor biodegradability, causing significant environmental problems. nih.gov This transition to more environmentally compatible surfactants was a major driver for research into the synthesis, properties, and environmental fate of LABs.

Beyond their role in the detergent industry, the unique and stable structures of LABs make them valuable as molecular tracers in environmental science. nih.gov Their presence in municipal wastewater, resulting from domestic and industrial detergent use, allows scientists to track the dispersal of waste effluents in aquatic systems like rivers and coastal marine waters. nih.gov In the field of geochemistry, the distribution patterns of different alkylbenzenes in crude oil and sediment samples are analyzed to provide insights into the organic matter source, the depositional environment, and the thermal maturity of geological formations. cup.edu.cn Furthermore, certain alkylbenzenes have found niche applications; for instance, their properties of good optical transparency and high light yield have led to their use as liquid scintillators in sensitive neutrino detection experiments. wikipedia.org

Evolution of Academic Interest in Benzene, (1-methyldecyl)- and Related Derivatives

Academic and industrial interest in linear alkylbenzenes, including derivatives like Benzene, (1-methyldecyl)-, evolved significantly in the mid-20th century. The initial focus was driven by the need to create effective and cost-efficient surfactants for the growing detergent market. echem-eg.comresearchgate.net A pivotal moment came in the mid-1960s with the industry-wide shift from environmentally persistent branched alkylbenzenes to the more readily biodegradable linear alkylbenzenes. nih.gov This change spurred a wave of research focused on optimizing LAB production and understanding their behavior and degradation in the environment. nih.govresearchgate.net

Subsequently, academic inquiry expanded to include the detection and analysis of specific LAB isomers in various environmental and biological matrices. Benzene, (1-methyldecyl)- has been identified as a naturally occurring compound in plants such as Acca sellowiana and as a volatile component in Chenopodium ambrosioides. nih.govnrfhh.com Research has also detected its presence in more novel contexts, such as in the hydrocarbon liquids produced from the pyrolysis of waste plastics and on cotton fabrics treated with date seed extracts. core.ac.ukscielo.br

More recent scholarly investigations have delved into the fundamental physicochemical properties of these molecules. The increasing length of the alkyl chain in the alkylbenzene series introduces significant conformational complexity. rsc.org This has attracted academic interest from spectroscopists and physical chemists who study the subtle intramolecular forces that dictate the three-dimensional shape of these molecules, using advanced laser-based spectroscopic techniques to differentiate between the multiple stable conformers that coexist at room temperature. rsc.org

Challenges and Opportunities in the Scholarly Investigation of Benzene, (1-methyldecyl)-

The scientific study of Benzene, (1-methyldecyl)- and related long-chain alkylbenzenes presents a distinct set of challenges and corresponding opportunities for further research.

Challenges:

Synthesis: The industrial synthesis of LABs, typically via Friedel-Crafts alkylation of benzene with long-chain alkenes or chloroalkanes, is not without its difficulties. alfa-chemistry.com Traditional homogeneous catalysts, such as hydrofluoric acid (HF) and aluminum chloride (AlCl₃), are highly effective but pose significant challenges related to corrosion, safety, and the generation of acidic toxic waste. researchgate.netetsu.edu Furthermore, the reaction can produce a complex mixture of isomers due to the different possible positions of the benzene ring on the alkyl chain, along with side reactions like polymerization and molecular rearrangement, complicating the purification process. alfa-chemistry.com

Analysis: The structural analysis of long-chain alkylbenzenes is also challenging. As the alkyl chain length increases, so does the number of possible conformers, leading to increasingly complex spectroscopic signatures. rsc.org In nuclear magnetic resonance (NMR) spectroscopy, signals from the many chemically similar protons in the long alkyl chain often overlap, making precise structural assignment difficult without the use of sophisticated multidimensional NMR techniques.

Opportunities:

Green Catalysis: The drawbacks of traditional catalysts create a significant opportunity for the development of novel, solid-acid heterogeneous catalysts. Research into materials like immobilized phosphotungstic acid shows promise for creating more efficient, reusable, and environmentally benign catalytic systems for LAB production. etsu.edu These solid catalysts can simplify product separation and minimize corrosive waste streams.

Environmental and Geochemical Tracing: The detailed analysis of the distribution of specific LAB isomers, including Benzene, (1-methyldecyl)-, in environmental samples continues to offer opportunities. Refining analytical techniques can lead to more precise tracking of pollution sources and a deeper understanding of the microbial degradation and long-term fate of these compounds in sediments and aquatic systems. nih.gov Similarly, these compounds remain useful as molecular fossils for interpreting geological history. cup.edu.cn

Advanced Spectroscopy and Molecular Dynamics: The conformational complexity of long-chain alkylbenzenes makes them ideal model systems for fundamental studies of weak, non-covalent intramolecular interactions. There is a rich opportunity to apply and further develop high-resolution spectroscopic methods combined with computational chemistry to map the potential energy landscapes of flexible molecules, providing critical insights into the forces that govern molecular structure and dynamics. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

undecan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJBCRBYDBNEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874981 | |

| Record name | BENZENE, (1-METHYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00155 [mmHg] | |

| Record name | Benzene, (1-methyldecyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4536-88-3 | |

| Record name | Benzene, (1-methyldecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-METHYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1 Methyldecyl and Analogs

Catalytic Pathways in the Synthesis of Alkylbenzenes

The industrial production of alkylbenzenes relies heavily on catalytic processes that facilitate the attachment of an alkyl group to a benzene (B151609) ring.

Friedel-Crafts Alkylation and Acylation-Reduction Sequences in Alkylbenzene Synthesis

The Friedel-Crafts reaction, developed in 1877, is a fundamental method for the C-H activation of aromatic rings and the formation of C-C bonds. nih.govparis-saclay.fr The alkylation variant synthesizes alkylbenzenes by reacting an aromatic hydrocarbon with an alkylating agent like an alkyl halide or an alkene. nih.gov This electrophilic aromatic substitution is traditionally catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or hydrofluoric acid (HF). rdd.edu.iqnih.gov

The mechanism involves several steps:

Formation of a carbocation or a carbocation-Lewis acid complex from the alkylating agent. nih.govmagtech.com.cn

Electrophilic attack by the carbocation on the benzene ring, forming a non-aromatic intermediate known as an arenium ion. nih.govmagtech.com.cn

Deprotonation of the intermediate, which restores the aromaticity of the ring and regenerates the catalyst. nih.govmagtech.com.cn

Historically, mono-chlorinated paraffins were used with aluminum chloride to alkylate benzene for producing linear alkylbenzenes (LABs). researchgate.net However, this classic Friedel-Crafts alkylation has significant limitations. A primary issue is the tendency of the carbocation intermediate to undergo rearrangements (hydride or methyl shifts), leading to a mixture of isomers instead of the desired linear product. magtech.com.cnresearchgate.net For example, attempting to add a carbon chain longer than two carbons can result in an iso-rearranged product. magtech.com.cn Another drawback is polyalkylation, where the newly added electron-donating alkyl group activates the benzene ring, making it susceptible to further alkylation. magtech.com.cn

To circumvent the rearrangement issue, a Friedel-Crafts acylation-reduction sequence can be employed. In this two-step process, an acyl group is first added to the benzene ring using an acyl halide or anhydride (B1165640). The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. nih.gov The resulting ketone is then reduced to the corresponding alkane substituent via methods like the Wolff-Kishner or Clemmensen reduction, yielding the desired linear alkylbenzene. paris-saclay.fr Furthermore, the acyl group is deactivating, which prevents further substitutions on the ring. magtech.com.cn

| Catalyst System | Advantages | Disadvantages | Key References |

| Aluminum Chloride (AlCl₃) | High activity for alkylation. | Corrosive, disposal issues, promotes side reactions and rearrangements. researchgate.net | rdd.edu.iqnih.govresearchgate.netresearchgate.net |

| Hydrofluoric Acid (HF) | High activity, widely used industrially. | Highly toxic, corrosive, environmental hazards, separation problems. rdd.edu.iqresearchgate.net | rdd.edu.iqresearchgate.net |

| Solid Acid Catalysts (e.g., Zeolites) | Environmentally safer, reusable, high selectivity, reduced corrosion and waste. rdd.edu.iqresearchgate.net | Can suffer from deactivation, diffusion limitations. researchgate.netscientific.netresearchgate.net | rdd.edu.iqresearchgate.netscientific.netresearchgate.net |

| Heteropolyacids (e.g., HPA on TiO₂) | Eco-friendly, high yield, efficient under optimized conditions. chemrxiv.org | Requires optimization of loading and calcination temperature. chemrxiv.org | chemrxiv.org |

Emerging Catalytic Systems for Sustainable Alkylbenzene Production

Concerns over the hazardous nature of traditional catalysts like HF and AlCl₃ have driven research into more sustainable alternatives. researchgate.net Solid acid catalysts are at the forefront of this shift, offering significant environmental and economic benefits. rdd.edu.iq Materials such as zeolites, clays, various metal oxides, and supported aluminum chloride have been extensively evaluated. rdd.edu.iq

Zeolites are microporous aluminosilicate (B74896) minerals that function as "molecular sieves." researchgate.net Their ordered channel structures, high surface area, and tunable acidity make them highly effective and selective catalysts for alkylation. researchgate.netresearchgate.net Zeolite-catalyzed alkylation of benzene with long-chain α-olefins is a promising method for the detergent industry. rdd.edu.iq For instance, using a high silica (B1680970) pentasil zeolite in the alkylation of benzene with dodecene significantly increased the reaction conversion rate. researchgate.net The UOP Detal process, which uses a solid heterogeneous catalyst, is a commercialized state-of-the-art technology that replaces liquid acids, resulting in lower capital investment, reduced environmental impact, and higher LAB product quality. rdd.edu.iqresearchgate.net

Heteropolyacids (HPAs) supported on nanomaterials are another class of emerging catalysts. A study investigating Dawson heteropolyacid supported on nano-titanium dioxide (TiO₂) for the liquid-phase alkylation of benzene with 1-decene (B1663960) demonstrated its potential as an eco-friendly solid acid catalyst for synthesizing linear alkylbenzenes. chemrxiv.org

More recently, researchers have developed novel catalysts to enable the direct use of simple alkanes as alkylating agents, which would streamline production and reduce waste. scientific.net One such system involves palladium nanoparticles on the outer surface of H-ZSM-5 zeolites, which proved to be a highly efficient catalyst for the direct alkylation of benzene. scientific.net Metal-modified ZSM-5 catalysts, such as those modified with Fe or Ga, have also shown enhanced performance in producing specific aromatics. uobaghdad.edu.iq

Green Chemistry Principles in the Synthesis of Benzene, (1-methyldecyl)-

The push for sustainable alkylbenzene production is guided by the 12 principles of green chemistry, which aim to reduce the environmental impact of chemical processes. scribd.comresearchgate.netechem-eg.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. scribd.com The shift from corrosive liquid acids (HF, AlCl₃) to reusable solid acid catalysts like zeolites embodies this principle. researchgate.net Solid catalysts are more selective, reduce waste, and are often safer to handle. rdd.edu.iqresearchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. scribd.com Direct alkylation of benzene with olefins has a high atom economy. However, processes that require protecting groups or multiple steps, like the acylation-reduction sequence, can have lower atom economy due to the generation of byproducts. scribd.comechem-eg.com

Less Hazardous Chemical Syntheses : This principle advocates for using and generating substances that possess little or no toxicity. asiachmical.com Replacing hazardous catalysts like HF and AlCl₃ with more benign solid acids is a key achievement in this area. researchgate.netasiachmical.com

Safer Solvents and Auxiliaries : Many traditional organic solvents are toxic and flammable. researchgate.net Green chemistry encourages minimizing or replacing them with safer alternatives. researchgate.net While benzene itself is a necessary reactant, research into solvent-free conditions or less hazardous solvent systems is an ongoing goal.

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized as it requires additional reagents and generates waste. scribd.comechem-eg.com The development of catalysts that allow for the direct and selective alkylation of benzene without needing the acylation-reduction pathway aligns with this principle. scientific.net

Stereoselective Synthesis Approaches to Chiral Alkylbenzenes, including Benzene, (1-methyldecyl)-

Benzene, (1-methyldecyl)- is a chiral molecule due to the stereocenter at the first carbon of the alkyl chain. The synthesis of a single enantiomer (enantioselective synthesis) is a significant challenge in modern organic chemistry, often required for producing compounds with specific biological activities. magtech.com.cn While racemic (a mixture of both enantiomers) alkylbenzenes are sufficient for many detergent applications, stereoselective synthesis is crucial for pharmaceutical intermediates and other fine chemicals. paris-saclay.frmagtech.com.cn

Advanced strategies for creating such chiral centers include:

Asymmetric Catalysis : This involves using a chiral catalyst to influence the stereochemical outcome of a reaction. For alkylbenzenes, this can be achieved through methods like asymmetric Friedel-Crafts alkylation.

Cooperative Catalysis : Recent research has shown the effectiveness of cooperative catalysis involving a gold complex and a chiral phosphoric acid (CPA) for the asymmetric para-C(sp²)-H bond functionalization of alkylbenzene derivatives. researchgate.netchemrxiv.org This approach can create synthetically useful chiral diaryl centers with high enantioselectivity under mild conditions. chemrxiv.org Mechanistic studies suggest that multiple chiral catalyst molecules may be involved in inducing the chirality. researchgate.net

Biocatalysis : The use of enzymes or whole-cell systems offers a powerful green chemistry approach to stereoselective synthesis. scribd.com Asymmetric bioreduction of aryl ketones to produce optically active aryl alcohols is an effective method for creating chiral building blocks. magtech.com.cn For Benzene, (1-methyldecyl)-, this would involve the asymmetric reduction of the corresponding ketone, 1-phenylundecan-2-one.

These advanced methods represent the frontier in synthesizing enantiopure chiral alkylbenzenes, moving beyond traditional methods that typically yield racemic mixtures. paris-saclay.fr

Process Optimization Strategies for the Efficient Production of Benzene, (1-methyldecyl)-

Optimizing the production of linear alkylbenzenes (LABs) is critical for improving efficiency, reducing costs, and minimizing environmental impact. scribd.comechem-eg.com This involves fine-tuning various process parameters and understanding the reaction kinetics.

Kinetic Studies : The alkylation of benzene with long-chain olefins over solid acid catalysts is a complex process involving diffusion and chemical reaction steps. researchgate.net Kinetic studies reveal that the reaction is often second-order. rdd.edu.iquobaghdad.edu.iq The Thiele modulus, a measure of the ratio of reaction rate to diffusion rate, is used to determine if the process is limited by surface reaction or pore diffusion. rdd.edu.iquobaghdad.edu.iq In many optimized systems, the Thiele modulus is low (<0.4), indicating that the surface reaction is the rate-limiting step and diffusion within the catalyst pores is not a bottleneck. rdd.edu.iquobaghdad.edu.iq

Process Parameters : Key parameters that influence the reaction include:

Temperature : Increasing the reaction temperature generally increases the rate constant and olefin conversion. rdd.edu.iquobaghdad.edu.iq However, excessively high temperatures can lead to catalyst deactivation and undesirable side reactions. researchgate.net

Weight Hourly Space Velocity (WHSV) : WHSV, the ratio of the mass flow rate of the feed to the mass of the catalyst, is inversely related to residence time. Decreasing WHSV increases the contact time between reactants and the catalyst, leading to higher olefin conversion. rdd.edu.iq

Catalyst Properties : The activity and selectivity of the catalyst are crucial. For example, using a smaller mesh size for a solid acid catalyst can improve both activity and selectivity for LAB. scientific.net Catalyst loading and calcination temperature are also critical factors that must be optimized, as shown in studies with heteropolyacid-based catalysts. chemrxiv.org

Computer modeling systems are now used to simulate the entire LAB production process, from the dehydrogenation of paraffins to the final alkylation step. scribd.com These models help predict catalyst activity and stability over time, allowing for the determination of optimal process conditions to maximize yield and efficiency. scribd.com

| Parameter | Effect on Alkylation Process | Key References |

| Temperature | Increases reaction rate and conversion; can cause catalyst deactivation at high levels. | rdd.edu.iqresearchgate.netuobaghdad.edu.iq |

| WHSV | Lower WHSV increases residence time and conversion. | rdd.edu.iq |

| Catalyst Particle Size | Smaller particle size can increase activity and selectivity. | scientific.net |

| Catalyst Loading | Optimal loading is crucial for maximizing conversion and yield. | chemrxiv.orguobaghdad.edu.iq |

| Pressure | Reaction is typically carried out under pressure (e.g., 10 bar). | rdd.edu.iq |

Elucidation of Reaction Mechanisms and Kinetics of Benzene, 1 Methyldecyl

Mechanistic Investigations of Aromatic Substitution Reactions Involving Benzene (B151609), (1-methyldecyl)-

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The mechanism for EAS reactions of benzene and other aromatic compounds generally proceeds through a two-step mechanism. msu.edumasterorganicchemistry.com The first, and typically rate-determining, step involves the attack of the aromatic ring on a strong electrophile, leading to the formation of a positively charged carbocation intermediate known as a benzenonium ion or σ-complex. msu.edumasterorganicchemistry.comdiva-portal.org This intermediate is stabilized by resonance, but the aromaticity of the ring is disrupted. msu.edumasterorganicchemistry.com In the second, faster step, a proton is eliminated from the ring, restoring the stable aromatic system and resulting in the substituted benzene derivative. msu.edumasterorganicchemistry.com

For Benzene, (1-methyldecyl)-, the long alkyl chain influences the reactivity and regioselectivity of electrophilic substitution. The alkyl group is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate. The alkyl group directs incoming electrophiles to the ortho and para positions of the benzene ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom onto the aromatic ring. libretexts.org

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the ring. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H) onto the ring. libretexts.org

Friedel-Crafts Alkylation: Reaction with an alkyl halide in the presence of a Lewis acid catalyst to introduce another alkyl group. However, this reaction can be prone to carbocation rearrangements and polyalkylation. libretexts.org

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst to introduce an acyl group (-COR). This reaction is generally not prone to rearrangement. msu.edu

The mechanism for these reactions can be influenced by the specific reactants and conditions. For instance, in the case of nitration, the reaction is preceded by the formation of one or two π-complex intermediates before the σ-complex. diva-portal.org The transition state for nitration resembles the second π-complex. diva-portal.org

Oxidation and Degradation Pathways of Benzene, (1-methyldecyl)- in Varied Chemical Environments

The long alkyl chain of Benzene, (1-methyldecyl)- makes it susceptible to various oxidation and degradation processes, particularly in atmospheric and aquatic environments.

Photocatalytic degradation is an advanced oxidation process that can effectively break down organic pollutants like alkylbenzenes. researchgate.net This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV or visible light, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). researchgate.netmdpi.com

The general mechanism for the photocatalytic degradation of an alkylbenzene like Benzene, (1-methyldecyl)- involves the following steps:

Adsorption of the alkylbenzene molecule onto the surface of the photocatalyst.

Generation of electron-hole pairs in the photocatalyst upon light irradiation.

Reaction of these charge carriers with water and oxygen to form ROS.

Attack of the ROS, particularly the highly reactive and non-selective hydroxyl radical, on the alkylbenzene molecule. njstatelib.org This can lead to the oxidation of the alkyl side chain and/or the aromatic ring.

The initial oxidation products can undergo further reactions, leading to the formation of intermediates such as alcohols, aldehydes, and carboxylic acids. mdpi.com

Ultimately, complete mineralization to carbon dioxide (CO₂) and water (H₂O) can be achieved under optimal conditions. mdpi.comscispace.com

The efficiency of photocatalytic degradation can be influenced by factors such as the concentration of the pollutant, the type and concentration of the photocatalyst, pH, and the presence of other substances in the environment. scispace.comresearchgate.net For some alkylbenzenes, the degradation kinetics can be described by the Langmuir-Hinshelwood model. nih.gov

In the atmosphere, the primary removal mechanism for many aromatic hydrocarbons is their reaction with hydroxyl radicals (•OH). tandfonline.com These reactions are typically initiated by the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical adduct. tandfonline.comresearchgate.net For alkylbenzenes, H-atom abstraction from the alkyl side chain can also occur, but addition to the ring is generally the dominant pathway at atmospheric temperatures. tandfonline.comresearchgate.net

The subsequent fate of the OH-adduct depends on the atmospheric conditions, particularly the presence of oxygen (O₂) and nitrogen oxides (NOx). The adduct can react with O₂ to form peroxy radicals, which can then undergo further reactions leading to the formation of a variety of oxygenated products, including phenols, cresols, and ring-opened products like dicarbonyls. tandfonline.commdpi.com In the presence of NOx, nitroaromatic compounds can also be formed. tandfonline.com Dealkylation, the removal of the alkyl group, has also been identified as a significant pathway in the OH-initiated oxidation of some alkylbenzenes. acs.org

Pyrolysis involves the thermal decomposition of organic compounds in the absence of oxygen. The pyrolysis of alkylbenzenes is a complex process that can lead to a wide range of products, including smaller hydrocarbons, polycyclic aromatic hydrocarbons (PAHs), and soot. The structure of the alkylbenzene, particularly the length and branching of the alkyl side chain, significantly influences the pyrolysis products and pathways. researchgate.net

For a long-chain alkylbenzene like Benzene, (1-methyldecyl)-, the initial steps of pyrolysis are likely to involve the cleavage of the C-C bonds in the alkyl side chain, leading to the formation of smaller alkyl radicals and a benzyl-type radical. These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and addition to other molecules. The aromatic ring itself can also undergo cleavage at very high temperatures. The formation of PAHs during the pyrolysis of alkylbenzenes is a significant environmental concern due to their carcinogenic and mutagenic properties. researchgate.net Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a common analytical technique used to study the products of pyrolysis. mdpi.com

Kinetic Studies of Chemical Transformations of Benzene, (1-methyldecyl)-

Kinetic studies provide quantitative information about the rates of chemical reactions. For Benzene, (1-methyldecyl)-, kinetic data is essential for modeling its environmental fate and for designing industrial processes involving this compound. While specific kinetic data for this compound is scarce in the literature, the kinetics of related alkylbenzene reactions can provide valuable insights.

The rates of electrophilic aromatic substitution reactions are influenced by the nature of the electrophile, the solvent, and the temperature. The activating effect of the alkyl group in Benzene, (1-methyldecyl)- would be expected to result in faster reaction rates compared to benzene.

The kinetics of atmospheric degradation reactions are often expressed in terms of rate constants for the reaction with key oxidants like the hydroxyl radical. For many organic compounds, these reactions are pressure and temperature-dependent. researchgate.net The atmospheric lifetime of a compound can be estimated from its reaction rate constant and the average concentration of the oxidant in the atmosphere.

The kinetics of photocatalytic degradation can often be described by pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant. researchgate.net The rate constant is dependent on factors such as the intensity of the light source and the concentration of the photocatalyst.

Theoretical Models for Reaction Pathway Analysis in Alkylbenzenes

Theoretical and computational chemistry provides powerful tools for investigating reaction mechanisms and predicting kinetic parameters. Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction pathway. diva-portal.orgmdpi.com This information can be used to determine the most likely reaction mechanism and to estimate reaction rate constants.

For electrophilic aromatic substitution reactions, theoretical models can be used to predict the regioselectivity (the preference for substitution at the ortho, meta, or para positions) by calculating the relative stabilities of the corresponding carbocation intermediates. diva-portal.org

In the context of atmospheric chemistry, theoretical models are used to study the complex reaction networks involved in the oxidation of alkylbenzenes. mdpi.com These models can help to identify the major reaction products and to understand how factors like temperature and the concentrations of other atmospheric species affect the reaction pathways. For example, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate rate constants for elementary reactions. nih.gov

For the degradation of alkylbenzenes, theoretical models can help to elucidate the reaction mechanisms at a molecular level. For instance, in the reaction of alkylbenzenes with hydroxyl radicals, theoretical calculations can help to determine the relative importance of addition to the aromatic ring versus hydrogen abstraction from the alkyl side chain. researchgate.net

Advanced Analytical Chemistry of Benzene, 1 Methyldecyl

Chromatographic Separations and Detection Techniques

Chromatographic methods are fundamental for separating Benzene (B151609), (1-methyldecyl)- from complex mixtures and enabling its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Benzene, (1-methyldecyl)-

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for both the qualitative and quantitative analysis of volatile and semi-volatile organic compounds like Benzene, (1-methyldecyl)-. nih.govresearchgate.netnist.gov In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. nist.govtdi-bi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nist.govlibretexts.org

For the analysis of alkylbenzenes, including Benzene, (1-methyldecyl)-, a common setup involves a nonpolar capillary column, such as one coated with 5% diphenyl and 95% dimethylpolysiloxane (e.g., HP-5MS). nih.govtdi-bi.comajbls.com The oven temperature is programmed to ramp up, allowing for the separation of compounds with a wide range of boiling points. ajbls.comphytojournal.com Helium is typically used as the carrier gas. nih.govajbls.com

Qualitative Analysis: The identification of Benzene, (1-methyldecyl)- is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the spectrum to a reference library like the National Institute of Standards and Technology (NIST) database. phytojournal.comnrfhh.com The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. libretexts.org

Quantitative Analysis: The amount of Benzene, (1-methyldecyl)- in a sample can be determined by measuring the area of its corresponding peak in the chromatogram. libretexts.org To ensure accuracy, an internal standard—a compound with similar chemical properties but a different retention time—is often added to both the sample and calibration standards. tdi-bi.com This allows for the calculation of relative response factors to correct for variations in injection volume and instrument response. tdi-bi.com The concentration of Benzene, (1-methyldecyl)- is then determined by comparing its peak area to that of the internal standard and referencing a calibration curve created with known concentrations of the analyte. libretexts.orglibretexts.org

Table 1: Example GC-MS Parameters for Alkylbenzene Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) nih.govajbls.com |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min nih.govajbls.com |

| Injector Temperature | 250 °C - 280 °C ajbls.comphytojournal.com |

| Oven Program | Initial temp 45°C for 5 min, ramp to 320°C at 8°C/min, hold for 15 min nih.gov |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV tdi-bi.comajbls.com |

| Scan Range | 45-300 m/z nih.gov |

Solid-Phase Microextraction (SPME) Coupled with GC-MS for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting and concentrating trace amounts of volatile and semi-volatile organic compounds from various matrices, including air, water, and solid samples. researchgate.netbioline.org.brsigmaaldrich.com SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. sigmaaldrich.com When exposed to a sample, analytes partition from the sample matrix onto the fiber coating. bioline.org.br The fiber is then directly inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for analysis. sigmaaldrich.comsigmaaldrich.com

Coupling SPME with GC-MS enhances the sensitivity of the analysis, making it ideal for detecting low concentrations of compounds like Benzene, (1-methyldecyl)-. researchgate.netiltusa.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. nih.gov For general screening of volatile organic compounds (VOCs), polydimethylsiloxane (B3030410) (PDMS) or carboxen/polydimethylsiloxane (CAR/PDMS) fibers are often employed. nih.gov

The efficiency of the SPME process is influenced by several factors, including extraction time, temperature, and sample agitation. bioline.org.br Optimization of these parameters is essential to achieve reliable and reproducible results. nih.govbioline.org.br For instance, in the analysis of VOCs in an industrial setting, optimal adsorption and desorption times were determined to be 30 minutes and 6 minutes, respectively. nih.gov

Table 2: Typical SPME-GC-MS Conditions for Trace VOC Analysis

| Parameter | Value |

| SPME Fiber | 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) nih.gov |

| Extraction Type | Headspace iltusa.com |

| Adsorption Time | 30 min nih.gov |

| Desorption Temperature | 250 °C nih.gov |

| Desorption Time | 6 min nih.gov |

| GC-MS System | Agilent 7890 GC with 5975 Mass Selective Detector nih.gov |

High-Performance Liquid Chromatography (HPLC) for Alkylbenzene Profiling

While GC-MS is the predominant method for analyzing volatile compounds like Benzene, (1-methyldecyl)-, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of alkylbenzenes, particularly in the context of complex sample matrices or when derivatization is necessary. scielo.brdtu.dk HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. neliti.com

For the analysis of benzene and its derivatives, a reversed-phase HPLC method is commonly used. dtu.dkneliti.com This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. neliti.comresearchgate.net Detection is typically achieved using a UV detector, as the benzene ring absorbs UV light. neliti.com

HPLC can be particularly useful for creating a profile of various alkylbenzenes in a sample. scielo.br By analyzing the chromatogram, researchers can assess the relative abundance of different alkylated benzenes. However, for the specific quantification of Benzene, (1-methyldecyl)-, method development and validation, including determining the appropriate mobile phase composition and detection wavelength, would be necessary. neliti.comresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Benzene, (1-methyldecyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Alkylbenzene Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. mugberiagangadharmahavidyalaya.ac.in It provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.org

In the ¹H NMR spectrum of an alkylbenzene like Benzene, (1-methyldecyl)-, distinct signals would be expected for the aromatic protons on the benzene ring and the aliphatic protons on the methyldecyl side chain. The chemical shifts (δ) of these protons, reported in parts per million (ppm), are indicative of their electronic environment. mugberiagangadharmahavidyalaya.ac.inrsc.org The integration of the peak areas corresponds to the relative number of protons giving rise to each signal. mugberiagangadharmahavidyalaya.ac.in Furthermore, the splitting of signals (multiplicity) provides information about the number of neighboring protons. mugberiagangadharmahavidyalaya.ac.in

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. rsc.org Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzene, (1-methyldecyl)-

| Nucleus | Type of Proton/Carbon | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (C₆H₅) | ~7.0 - 7.5 |

| ¹H | Methine (CH attached to ring) | ~2.5 - 3.0 |

| ¹H | Methylene (CH₂) | ~1.2 - 1.6 |

| ¹H | Methyl (CH₃) | ~0.8 - 1.3 |

| ¹³C | Aromatic (C₆H₅) | ~125 - 150 |

| ¹³C | Aliphatic (side chain) | ~10 - 45 |

Note: These are general predicted ranges for alkylbenzenes and actual values may vary. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For Benzene, (1-methyldecyl)-, the IR and Raman spectra would show characteristic bands corresponding to the vibrations of the benzene ring and the alkyl side chain.

Key Vibrational Modes for Benzene, (1-methyldecyl)-:

C-H stretching (aromatic): Strong absorptions typically appear in the region of 3000-3100 cm⁻¹. docbrown.info

C-H stretching (aliphatic): Strong absorptions from the CH₂, and CH₃ groups in the alkyl chain are expected between 2850 and 3000 cm⁻¹. docbrown.info

C=C stretching (aromatic): Bands corresponding to the stretching of the carbon-carbon bonds in the benzene ring usually appear in the 1450-1600 cm⁻¹ region. phytojournal.com

C-H bending (alkyl): Vibrations from the alkyl side chain are observed at approximately 1375 cm⁻¹ and 1465 cm⁻¹. docbrown.info

Out-of-plane C-H bending (aromatic): The substitution pattern on the benzene ring can be inferred from strong bands in the 690-900 cm⁻¹ region. For a monosubstituted benzene, characteristic absorptions are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹. docbrown.info

These spectroscopic techniques, in conjunction with chromatographic methods, provide a comprehensive analytical approach for the unambiguous identification and characterization of Benzene, (1-methyldecyl)-.

High-Resolution Mass Spectrometry for Molecular Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the definitive identification of "Benzene, (1-methyldecyl)-," especially in complex environmental or biological matrices. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, significantly enhancing the confidence in its identification.

For "Benzene, (1-methyldecyl)-," with a molecular formula of C₁₇H₂₈, the calculated exact mass is 232.2191 g/mol . nih.gov HRMS can distinguish this compound from other isobaric species that may have the same nominal mass but different elemental compositions. When coupled with gas chromatography (GC), GC-HRMS provides both the retention time and the high-accuracy mass, offering a high degree of specificity.

Research on long-chain alkylbenzenes (LABs) has demonstrated the utility of HRMS in resolving complex mixtures. acs.org The fragmentation patterns of "Benzene, (1-methyldecyl)-" under electron ionization (EI) are crucial for its identification. The primary fragmentation involves the benzylic cleavage, leading to the formation of characteristic ions. The molecular ion peak ([M]⁺) is observed at m/z 232. nih.govnrfhh.com Other significant fragments and their relative abundances can be precisely measured using HRMS, aiding in the structural elucidation.

Table 1: Experimental GC-MS Data for Benzene, (1-methyldecyl)-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₈ | nih.gov |

| Molecular Weight | 232.4 g/mol | nih.gov |

| Computed Exact Mass | 232.219100893 Da | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Top 5 Peaks (m/z) | 155, 231, 105, 232, 156 | nih.gov |

Furthermore, advanced ionization techniques, such as dielectric barrier discharge ionization (DBDI), have been explored for discriminating alkylbenzene isomers. ethz.ch Such methods, when coupled with tandem mass spectrometry (MS/MS), can provide even greater structural detail by analyzing the fragmentation of a selected precursor ion. ethz.ch This approach could be instrumental in differentiating "Benzene, (1-methyldecyl)-" from its various structural isomers.

Chemometric Approaches for Complex Mixture Analysis Containing Benzene, (1-methyldecyl)-

The analysis of environmental and biological samples often yields vast and complex datasets, where "Benzene, (1-methyldecyl)-" may be one of hundreds of volatile organic compounds (VOCs). nih.govresearchgate.net Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools to navigate this complexity. researchgate.netresearchgate.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are employed to identify patterns and correlations within the data, which can help in source apportionment, sample classification, and the identification of key discriminating compounds. researchgate.net

In studies of indoor air quality or environmental contamination, where complex mixtures of VOCs including various alkylbenzenes are present, chemometric methods can help to deconvolve the data. nih.govresearchgate.net For instance, if "Benzene, (1-methyldecyl)-" is a marker for a specific source of pollution, chemometric analysis of GC-MS data from multiple samples can help to identify this correlation. By reducing the dimensionality of the data, PCA can reveal clustering of samples based on their VOC profiles, potentially linking them to specific sources or conditions.

While specific chemometric studies focusing solely on "Benzene, (1-methyldecyl)-" are not widely documented, the principles are broadly applicable. In the analysis of complex mixtures like crude oil or industrial effluents containing long-chain alkylbenzenes, chemometrics is essential for fingerprinting and comparison of samples. sccwrp.org The retention indices and mass spectral data for "Benzene, (1-methyldecyl)-" would serve as important variables in these statistical models.

Table 2: Kovats Retention Index for Benzene, (1-methyldecyl)-

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 1692, 1696, 1691.4 |

| Semi-standard non-polar | 1715, 1700.8, 289 |

| Standard polar | 1933 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Development of Novel Detection Methodologies for Benzene, (1-methyldecyl)-

While GC-MS remains the gold standard for the analysis of "Benzene, (1-methyldecyl)-," research into novel detection methodologies aims to provide faster, more sensitive, and field-portable options. For aromatic hydrocarbons, several innovative techniques are under investigation.

One such area is the development of novel extraction techniques that can be coupled with existing analytical instruments. Fabric Phase Sorptive Extraction (FPSE) is a newer sample preparation method that offers high extraction efficiency for organic compounds from aqueous matrices. mdpi.comresearchgate.net This technique, which utilizes a flexible fabric substrate coated with a sorbent, could be adapted for the pre-concentration of "Benzene, (1-methyldecyl)-" from water samples, leading to lower detection limits. mdpi.comresearchgate.net

Another promising approach for the detection of aromatic hydrocarbons is laser-induced fluorescence (LIF). nih.gov This technique offers rapid and cost-effective analysis, and when combined with thermal desorption, it can be a powerful screening tool. nih.gov While a LIF method specific to "Benzene, (1-methyldecyl)-" has not been reported, the inherent fluorescence of the benzene ring suggests its potential applicability.

Furthermore, advancements in mass spectrometry instrumentation itself represent a path toward novel detection. Techniques like microwave plasma torch mass spectrometry (MPT-MS) coupled with high-performance liquid chromatography (HPLC) have been successfully used for the analysis of long-chain alkylbenzenes, offering a direct and rapid method for their characterization. researchgate.net This approach could provide an alternative to GC-based methods for the analysis of "Benzene, (1-methyldecyl)-".

Environmental Distribution and Fate of Benzene, 1 Methyldecyl

Occurrence and Detection in Natural and Environmental Matrices

The presence of Benzene (B151609), (1-methyldecyl)- has been documented in a range of biological and environmental systems, from plant tissues to contaminated soil and atmospheric samples. Its detection is often associated with the analysis of volatile and semi-volatile organic compounds.

Benzene, (1-methyldecyl)- has been identified as a constituent in the extracts and essential oils of several plant species. Gas chromatography-mass spectrometry (GC-MS) analysis is the primary technique used for its identification in these complex natural mixtures.

The compound has been detected in the n-hexane extract of guava leaves (Psidium guajava) nih.govepa.govwikipedia.org. It has also been found in the phytochemical profile of Alangium salviifolium leaves researchgate.net. Studies on the volatile compounds of Chenopodium ambrosioides L. have reported its presence as an aromatic hydrocarbon torontomu.ca. Furthermore, it has been listed among the volatile compounds identified in Amaranthus seed extracts rsc.org.

Research on the marine coastal plant Heliotropium curassavicum L. also revealed the presence of Benzene, (1-methyldecyl)- in its extracts taylorandfrancis.comwikipedia.org. Additionally, it was identified in the phytochemical analysis of Haloxylon griffithii, a plant collected from Balochistan, Pakistan rsc.org. An analysis of the benzene extract of the aerial part of Raphanus sativus (radish) also showed the presence of this compound wikipedia.org. The compound is also reported to be a constituent of Acca sellowiana qub.ac.uk.

Table 1: Identification of Benzene, (1-methyldecyl)- in Various Plant Extracts

| Plant Species | Part of Plant | Type of Extract/Analysis | Reference |

| Psidium guajava (Guava) | Leaves | n-hexane extract | nih.govepa.govwikipedia.org |

| Alangium salviifolium | Leaves | GC-MS based phytochemical profiling | researchgate.net |

| Chenopodium ambrosioides L. | Not specified | GC-FID and GC-MS profiling | torontomu.ca |

| Amaranthus spp. | Seeds | GC-MS analysis of volatile compounds | rsc.org |

| Heliotropium curassavicum L. | Not specified | Phytochemical analysis of extract | taylorandfrancis.comwikipedia.org |

| Haloxylon griffithii | Not specified | Phytochemical analysis using GC/MS | rsc.org |

| Raphanus sativus (Radish) | Aerial Part | Benzene extract | wikipedia.org |

| Acca sellowiana | Not specified | LOTUS - natural products database | qub.ac.uk |

While direct identification in fermented products is not extensively documented in the available literature, the presence of Benzene, (1-methyldecyl)- in various edible plants and their oils suggests a potential pathway into the human diet.

The compound has been identified in chemical standardization studies of Capparis spinosa L. (caper), a plant whose buds are widely consumed nih.gov. Similarly, it has been detected in the chloroform (B151607) extract of Luffa acutangula L. (angled luffa), which is consumed as a vegetable qub.ac.uk. Analysis of commercial onion oil has also revealed the presence of Benzene, (1-methyldecyl)- as a minor constituent torontomu.ca.

Its occurrence in the essential oils of guava leaves and seeds of Amaranthus, both of which have nutritional applications, further places it within a food chemistry context epa.govwikipedia.orgrsc.org.

Benzene, (1-methyldecyl)- has been detected in various environmental compartments, including soil, ash, and air, often in association with industrial or waste disposal sites.

In a study of hazardous chemical contaminants near Adana, Turkey, Benzene, (1-methyldecyl)- was identified in soil and ash samples collected from dumpsites where plastic waste was being disposed of and burned nih.gov. It was also detected in soil vapor samples at the Walsh Road Site in New Windsor, New York, during a site characterization qub.ac.uk.

A study evaluating volatile organic compounds in childhood education facilities in California listed Benzene, (1-methyldecyl)- among the detected chemicals in indoor air researchgate.net. Furthermore, it was identified in soil samples collected in the vicinity of the Teshima Island illegal dumpsite in Japan torontomu.ca. Research on soil organic matter formation in the Byers Peninsula, Maritime Antarctica, also listed this compound as an identified aromatic substance epa.gov.

Environmental Transport and Partitioning Behavior

The environmental transport and partitioning of Benzene, (1-methyldecyl)- are governed by its physicochemical properties, such as its octanol-water partition coefficient and vapor pressure. These parameters influence its distribution among air, water, soil, and biota.

Predictive models are often used to estimate the environmental partitioning of chemicals for which extensive experimental data may not be available. For Benzene, (1-methyldecyl)-, several key partition coefficients have been estimated using computational tools.

The octanol-water partition coefficient (Log Kow or XLogP) is a critical parameter for assessing a chemical's tendency to bioaccumulate. A predicted XLogP value of 7.4 has been reported for Benzene, (1-methyldecyl)-. The Estimation Program Interface (EPI) Suite™, a tool developed by the U.S. Environmental Protection Agency, provides predictions for various environmental fate parameters. For this compound, the EPI System Summary indicates a Log Koc (soil organic carbon-water (B12546825) partition coefficient) of 6.622, suggesting it will have very low mobility in soil. The bioconcentration factor (Log BCF) is estimated at 3.219, indicating a potential for bioaccumulation in aquatic organisms researchgate.net.

The inclusion of Benzene, (1-methyldecyl)- in the EPA Environmental Data Base and Model index further indicates its relevance in environmental partitioning and transport modeling qub.ac.uk.

Table 2: Predicted Environmental Partition Coefficients for Benzene, (1-methyldecyl)-

| Partition Coefficient | Predicted Value | Method/Source | Implication |

| Octanol/Water Partition Coefficient (XLogP) | 7.4 | Prediction | High potential for bioaccumulation |

| Soil Organic Carbon-Water Partition Coefficient (Log Koc) | 6.622 | EPI Suite™ (Kow method) | Very low mobility in soil |

| Bioconcentration Factor (Log BCF) | 3.219 | EPI Suite™ (Regression-based method) | Potential for bioaccumulation in aquatic organisms |

As a member of the alkylbenzene category, the atmospheric fate of Benzene, (1-methyldecyl)- is expected to be governed by processes such as atmospheric dispersion and chemical reactions.

Atmospheric dispersion is the process by which air pollutants are transported and diluted in the atmosphere wikipedia.orgapsi.techresearchgate.netiaea.org. The extent of dispersion depends on meteorological conditions like wind speed and atmospheric stability. Mathematical simulations, such as Gaussian plume models, are used to predict the downwind concentrations of pollutants emitted from a source wikipedia.orgresearchgate.netiaea.org.

The primary chemical removal process for alkylbenzenes in the troposphere is their reaction with hydroxyl (OH) radicals nih.govrsc.orgwikipedia.org. This reaction can proceed via two main pathways: OH radical addition to the aromatic ring or H-atom abstraction from the alkyl side chain nih.govresearchgate.net. These initial reactions lead to the formation of various oxygenated products and can result in the cleavage of the aromatic ring nih.gov. The atmospheric lifetime of an alkylbenzene is largely determined by the rate of its reaction with OH radicals wikipedia.org.

Volatile organic compounds like alkylbenzenes can also undergo photochemical degradation, a process initiated by sunlight torontomu.caqub.ac.uk. Due to their volatility and potential for atmospheric persistence before degradation, some alkylbenzenes may be subject to long-range atmospheric transport, allowing them to be dispersed far from their original sources unbc.caeurochlor.orgcopernicus.orgpops.int.

Environmental Degradation Pathways and Mechanisms

The environmental persistence and fate of "Benzene, (1-methyldecyl)-" are dictated by a combination of biological and chemical degradation processes. These pathways determine the compound's residence time in various environmental compartments and the nature of its transformation products.

Biodegradation of Alkylbenzenes in Aquatic and Terrestrial Environments

The biodegradation of long-chain alkylbenzenes, such as "Benzene, (1-methyldecyl)-", is a primary mechanism for their removal from both aquatic and terrestrial ecosystems. This process is mediated by a diverse range of microorganisms, including bacteria and fungi, which utilize these compounds as a source of carbon and energy. The rate and extent of biodegradation are influenced by several factors, including the chemical structure of the alkylbenzene, the presence of suitable microbial populations, and environmental conditions such as oxygen availability, temperature, and nutrient levels.

In aerobic environments, the initial step in the biodegradation of long-chain alkylbenzenes typically involves the oxidation of the terminal methyl group of the alkyl side chain to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This process is followed by the stepwise shortening of the alkyl chain through β-oxidation, a metabolic pathway that cleaves two-carbon units in the form of acetyl-CoA. For "Benzene, (1-methyldecyl)-", this would lead to the formation of various phenylalkanoic acids. Depending on whether the alkyl chain has an odd or even number of carbon atoms, the final products of β-oxidation are typically benzoic acid or phenylacetic acid, respectively. nih.gov These aromatic acids are then further degraded through ring cleavage pathways. For instance, studies on the degradation of n-undecylbenzene and n-hexadecylbenzene by Alcanivorax sp. have shown the formation of both benzoic acid and phenylacetic acid. nih.gov Similarly, the degradation of commercial linear alkylbenzenes by Nocardia amarae has been observed to proceed through ω- and progressive β-oxidation, leading to intermediates like 2-phenyl glutaric acid and ultimately phenylacetic acid. ias.ac.in

Under anaerobic conditions, the biodegradation of alkylbenzenes is generally slower and follows different metabolic routes. While β-oxidation of the alkyl chain can still occur, the initial activation of the benzene ring is a critical and often rate-limiting step. researchgate.net Anaerobic degradation can be coupled to the reduction of various electron acceptors such as nitrate, sulfate, or iron (III). researchgate.net For instance, the anaerobic degradation of some alkylbenzenes has been shown to proceed via methylation of the benzene ring to form toluene, which is then further metabolized. researchgate.net Other proposed anaerobic pathways involve the direct carboxylation or hydroxylation of the benzene ring. researchgate.netd-nb.info

The structure of the alkyl chain also plays a significant role in biodegradability. Linear alkylbenzenes (LABs) are generally more readily biodegradable than their branched isomers. The position of the phenyl group on the alkyl chain also affects the degradation rate, with isomers having the phenyl group closer to the end of the chain being degraded more rapidly. ias.ac.in

Table 1: Key Microbial Genera Involved in Alkylbenzene Biodegradation

| Microbial Genus | Environment | Degradation Pathway | Reference |

|---|---|---|---|

| Alcanivorax | Marine | Aerobic β-oxidation | nih.gov |

| Nocardia | Soil | Aerobic ω- and β-oxidation | ias.ac.in |

| Pseudomonas | Soil and Water | Aerobic degradation | ias.ac.in |

Phototransformation Processes in Atmospheric and Aqueous Phases

In addition to biodegradation, "Benzene, (1-methyldecyl)-" can undergo phototransformation, particularly in the atmosphere and the photic zones of aquatic environments. This process involves the absorption of light energy, which can lead to the chemical alteration of the molecule.

In the atmosphere, alkylbenzenes are primarily degraded by gas-phase reactions with hydroxyl radicals (•OH). These reactions are typically initiated by the abstraction of a hydrogen atom from the alkyl side chain or by the addition of the hydroxyl radical to the aromatic ring. The resulting alkyl or hydroxycyclohexadienyl radicals then react with molecular oxygen to form peroxy radicals, which can participate in a series of reactions leading to the formation of various oxygenated products, including phenols, nitrophenols, and ring-cleavage products like aldehydes and carboxylic acids. epa.gov The atmospheric lifetime of an alkylbenzene is determined by its reaction rate with hydroxyl radicals and the concentration of these radicals in the atmosphere.

In aqueous environments, phototransformation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances present in the water, such as dissolved organic matter. Direct photolysis of alkylbenzenes is generally considered to be a minor degradation pathway. Indirect photolysis, however, can be a more significant process. Dissolved organic matter can absorb sunlight and produce reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which can then react with and degrade alkylbenzenes. The products of aqueous phototransformation can include hydroxylated derivatives and other oxygenated compounds. For instance, the photooxidation of benzene can lead to the formation of phenol, nitrophenols, nitrobenzene, and formic acid. epa.gov

Analysis of Metabolites and Degradation Products

The identification and quantification of metabolites and degradation products are crucial for understanding the environmental fate of "Benzene, (1-methyldecyl)-" and for assessing the potential risks associated with its transformation. The specific metabolites formed depend on the degradation pathway.

As discussed in the biodegradation section, the aerobic degradation of "Benzene, (1-methyldecyl)-" via β-oxidation of the undecyl side chain is expected to produce a series of phenylalkanoic acids with decreasing chain lengths. The final aromatic products would likely be benzoic acid and phenylacetic acid. nih.gov Under anaerobic conditions, metabolites such as phenol, catechol, and benzoate (B1203000) have been identified from the degradation of benzene. d-nb.infonih.gov It has also been suggested that anaerobic degradation can proceed through methylation to form toluene, which is then further metabolized to benzoate. researchgate.net

Phototransformation in the atmosphere and water can lead to a different suite of products. Hydroxylated derivatives, such as (1-methyldecyl)phenols, are likely to be formed through reactions with hydroxyl radicals. Further oxidation can lead to ring-cleavage and the formation of smaller, more polar compounds.

Table 2: Potential Degradation Products of Benzene, (1-methyldecyl)-

| Degradation Pathway | Potential Metabolites/Products |

|---|---|

| Aerobic Biodegradation | Phenylalkanoic acids, Benzoic acid, Phenylacetic acid |

| Anaerobic Biodegradation | Phenol, Catechol, Benzoate, Toluene |

| Phototransformation | (1-methyldecyl)phenols, Nitrophenols, Aldehydes, Carboxylic acids |

Remediation Strategies for Alkylbenzene Contamination

Contamination of soil and groundwater with alkylbenzenes, including "Benzene, (1-methyldecyl)-", necessitates the implementation of effective remediation strategies to mitigate environmental risks. The choice of remediation technology depends on the nature and extent of the contamination, the site-specific hydrogeological conditions, and the regulatory cleanup standards.

One promising in-situ chemical oxidation method is the use of Fenton's reagent , which involves the reaction of hydrogen peroxide with a ferrous iron catalyst to generate highly reactive hydroxyl radicals. scielo.brscielo.br These radicals can non-selectively oxidize a wide range of organic contaminants, including alkylbenzenes, potentially leading to their complete mineralization to carbon dioxide and water. scielo.brscielo.br Studies have demonstrated the technical viability of injecting Fenton's reagent into contaminated soils for the remediation of linear alkylbenzenes. scielo.brscielo.br

For volatile and semi-volatile alkylbenzenes, soil vapor extraction (SVE) is a widely used in-situ remediation technology. mdpi.com SVE involves applying a vacuum to the unsaturated zone of the soil to induce a flow of air and extract volatile organic compounds (VOCs) in the vapor phase. The efficiency of SVE is influenced by factors such as soil temperature, air flow rate, and the vapor pressure of the contaminant. mdpi.com While "Benzene, (1-methyldecyl)-" has a lower volatility compared to shorter-chain alkylbenzenes, SVE could still be a viable option, particularly in combination with other technologies or at elevated temperatures.

Bioremediation , which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is another important remediation approach. This can involve monitored natural attenuation (MNA) , where the natural degradation processes are monitored to ensure that contamination is being reduced at an acceptable rate. For sites with high contaminant concentrations or unfavorable environmental conditions, enhanced bioremediation may be necessary. This can involve the addition of nutrients, electron acceptors (such as oxygen or nitrate), or specific microbial cultures to stimulate the activity of indigenous or introduced microorganisms.

Other remediation technologies that may be applicable to alkylbenzene contamination include in-situ thermal desorption , excavation and ex-situ treatment (such as thermal desorption or soil washing), and the use of permeable reactive barriers . mdpi.comepa.govresearchgate.net Often, a combination of different technologies, known as a "treatment train," is required to effectively remediate a contaminated site. epa.gov

Table 3: Overview of Remediation Strategies for Alkylbenzene Contamination

| Remediation Strategy | Description | Applicability |

|---|---|---|

| Fenton's Reagent | In-situ chemical oxidation using hydroxyl radicals. scielo.brscielo.br | Soil and groundwater contamination. |

| Soil Vapor Extraction (SVE) | In-situ removal of volatile contaminants from the unsaturated zone. mdpi.com | Soils contaminated with volatile and semi-volatile alkylbenzenes. |

| Bioremediation | Use of microorganisms to degrade contaminants, including monitored natural attenuation and enhanced bioremediation. | Soil and groundwater contamination under suitable environmental conditions. |

| In-Situ Thermal Desorption | Heating the subsurface to volatilize contaminants for extraction. mdpi.com | Soils contaminated with a range of alkylbenzenes. |

Theoretical and Computational Chemistry of Benzene, 1 Methyldecyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of "Benzene, (1-methyldecyl)-" at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying alkylbenzenes due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the geometric and electronic structures of these molecules. For long-chain alkylbenzenes like "Benzene, (1-methyldecyl)-", DFT calculations can predict optimized geometries, bond lengths, and bond angles.

Research on a series of long-chain alkylbenzenes has utilized DFT calculations, for instance at the B3LYP-D3BJ/def2TZVP level of theory, to determine the relative energies of different conformers. rsc.orgrsc.org These studies show that the interaction between the alkyl chain and the benzene (B151609) ring, including CH-π interactions, plays a significant role in stabilizing certain conformations. rsc.orgrsc.org For "Benzene, (1-methyldecyl)-", DFT could be employed to map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. Furthermore, DFT is instrumental in calculating electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. electrochemsci.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 0.4 Debye | Indicates polarity of the molecule |

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for investigating reaction mechanisms. For alkylbenzenes, these methods can be used to study processes such as alkylation, transalkylation, and combustion. researchgate.netcsic.esnih.gov For example, ab initio calculations have been used to study the thermodynamics and kinetics of benzene alkylation reactions, determining activation energies and pre-exponential factors for each reaction step. researchgate.net

In the context of "Benzene, (1-methyldecyl)-", ab initio studies could elucidate the mechanisms of its formation and degradation. For instance, the reaction pathways for the Friedel-Crafts alkylation of benzene with an appropriate undecene isomer could be mapped out. nih.gov Similarly, the complex reaction networks involved in the combustion of long-chain alkylbenzenes, which are relevant to their use as fuel surrogates, can be investigated using high-level ab initio methods. rsc.org These studies provide critical data for developing accurate kinetic models for combustion and other chemical processes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. For a flexible molecule like "Benzene, (1-methyldecyl)-", with its long alkyl chain, MD simulations are essential for understanding its conformational landscape and intermolecular interactions. nih.gov

MD simulations can reveal how the alkyl chain folds and interacts with the benzene ring and with neighboring molecules. researchgate.net Studies on similar long-chain molecules have shown that the conformational state of the alkyl chain (the population of trans and gauche conformers) is influenced by factors such as temperature and the surrounding environment. nih.govwhiterose.ac.uk For "Benzene, (1-methyldecyl)-", MD simulations could be used to study its behavior in different phases (e.g., liquid, or at an interface), providing insights into properties like viscosity and diffusion. These simulations are also crucial for understanding how these molecules pack in condensed phases and interact with surfaces, which is relevant for applications in detergents and as surfactants. whiterose.ac.ukacs.org

| Dihedral Angle | Average Population (trans) | Average Population (gauche) |

|---|---|---|

| Cα-Cβ-Cγ-Cδ | 75% | 25% |

| Cδ-Cε-Cζ-Cη | 70% | 30% |

| Cη-Cθ-Cι-Cκ | 68% | 32% |

Prediction of Spectroscopic Data through Computational Modeling

Computational methods can accurately predict various types of spectra, which is invaluable for identifying and characterizing molecules. For "Benzene, (1-methyldecyl)-", computational spectroscopy can aid in the interpretation of experimental data.

DFT and other quantum chemical methods can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. rsc.orgrsc.org The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to confirm the molecular structure and identify specific conformers. rsc.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed, providing a detailed picture of the magnetic environment of each nucleus in the molecule. For a complex molecule like "Benzene, (1-methyldecyl)-", with many similar CH2 groups, computational prediction of the ¹³C and ¹H NMR spectra would be a powerful tool for unambiguous signal assignment.

Machine Learning and Artificial Intelligence in Predicting Molecular Properties of Alkylbenzenes

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in computational chemistry, enabling the rapid prediction of molecular properties without the need for expensive quantum chemical calculations. rsc.orgmdpi.comd-nb.info For classes of compounds like alkylbenzenes, ML models can be trained on existing experimental or computational data to predict a wide range of properties. wanfangdata.com.cnresearchgate.net

Quantitative Structure-Property Relationship (QSPR) models based on ML algorithms such as support vector regression and neural networks have been successfully applied to predict physicochemical properties of alkylbenzenes, including boiling point, critical temperature, and enthalpy of vaporization. wanfangdata.com.cnresearchgate.net These models use molecular descriptors, which are numerical representations of the molecular structure, as input. For "Benzene, (1-methyldecyl)-", a trained ML model could quickly and accurately predict its key physical and chemical properties, facilitating its use in chemical engineering and materials science applications. researchgate.netacs.orgacs.org Furthermore, AI is being developed to predict spectroscopic data and even to elucidate reaction mechanisms, promising to further accelerate research on complex molecules like long-chain alkylbenzenes. researchgate.netarxiv.orgresearchgate.net

Applications and Industrial Synthesis Research of Benzene, 1 Methyldecyl

Benzene (B151609), (1-methyldecyl)- as a Precursor in Organic Synthesis

Benzene, (1-methyldecyl)-, a member of the linear alkylbenzene (LAB) family, serves as a versatile precursor in organic synthesis. ajrconline.org Its chemical structure, featuring a benzene ring attached to a long, branched alkyl chain, allows for a variety of chemical transformations. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, while the alkyl chain can undergo oxidation.

Key reactions where Benzene, (1-methyldecyl)- can act as a starting material include:

Sulfonation: The most significant industrial reaction for alkylbenzenes is sulfonation. Reacting Benzene, (1-methyldecyl)- with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), introduces a sulfonic acid group (-SO3H) onto the benzene ring, predominantly at the para-position due to steric hindrance from the bulky alkyl group. ajrconline.org The resulting linear alkylbenzene sulfonic acid is a key intermediate.

Oxidation: The alkyl side chain can be oxidized to form other functional groups. For instance, oxidation can lead to the formation of ketones or carboxylic acids, which are valuable intermediates in the synthesis of more complex molecules.

Nitration and Halogenation: The benzene ring can undergo nitration (introduction of a nitro group, -NO2) and halogenation (introduction of a halogen atom like Cl or Br) through electrophilic aromatic substitution. These reactions introduce functional groups that can be further modified, opening pathways to a wide range of derivatives.